molecular formula C20H21N3O3 B11296396 N-benzyl-2-[3-(5-propyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

N-benzyl-2-[3-(5-propyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

Cat. No.: B11296396
M. Wt: 351.4 g/mol
InChI Key: XCHDZZLUWYDHJA-UHFFFAOYSA-N
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Description

N-benzyl-2-[3-(5-propyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide is a compound with a complex structure, combining benzyl, oxadiazole, and acetamide moieties. Let’s break it down:

    Benzyl group: A benzene ring attached to a methyl group.

    Oxadiazole: A five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom.

    Acetamide: An amide functional group derived from acetic acid.

This compound belongs to a class of bioactive heterocyclic molecules, and its structural features make it interesting for drug discovery . Benzimidazole derivatives, like the one we’re discussing, have shown promise in various biological activities.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-benzyl-2-[3-(5-propyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

InChI

InChI=1S/C20H21N3O3/c1-2-7-19-22-20(23-26-19)16-10-6-11-17(12-16)25-14-18(24)21-13-15-8-4-3-5-9-15/h3-6,8-12H,2,7,13-14H2,1H3,(H,21,24)

InChI Key

XCHDZZLUWYDHJA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NO1)C2=CC(=CC=C2)OCC(=O)NCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of N-benzyl-2-[3-(5-propyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide involves several steps

  • Oxadiazole Formation:
    • Start with 5-propyl-1,2,4-oxadiazole (a precursor).
    • React it with benzyl chloride or benzyl bromide to introduce the benzyl group.
    • Form the desired compound by coupling the benzylated oxadiazole with 2-phenoxyacetic acid (or its derivative).
  • Structural Elucidation:
    • Confirm the structure using techniques like NMR, IR, and mass spectrometry.
  • Industrial Production:
    • Industrial-scale production methods may involve optimized reaction conditions and purification steps.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Antimicrobial Activity:

Mechanism of Action

    Target: FtsZ protein.

    Pathway: Disruption of bacterial cell division by inhibiting FtsZ polymerization.

Comparison with Similar Compounds

    Uniqueness: The combination of benzyl, oxadiazole, and acetamide moieties sets it apart.

    Similar Compounds: Explore related benzimidazole derivatives with varying substituents.

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